![molecular formula C9H4Cl2OS B1348512 3-Chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 21815-91-8](/img/structure/B1348512.png)
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Overview
Description
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H4Cl2OS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and chlorine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Some studies suggest that derivatives of this compound may have potential in fighting breast cancer by inhibiting the erα pathway .
Mode of Action
It’s known that the schiff base products can be hybridized with the 3-chlorobenzo[b]thiophene-2-carbonyl chloride scaffold through a nucleophilic attack to create amide derivatives .
Biochemical Pathways
It’s suggested that its derivatives could potentially inhibit the erα pathway, which plays a crucial role in the development and progression of breast cancer .
Pharmacokinetics
Some derivatives of this compound have shown better pharmacokinetics, drug-likeness, and toxicity profiles than tamoxifen (tam), a commonly used drug in breast cancer treatment .
Result of Action
It’s suggested that its derivatives could serve as lead compounds to fight breast cancer by inhibiting the erα pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride typically involves the chlorination of benzo[b]thiophene derivatives. One common method includes the treatment of benzo[b]thiophene-2-carbonyl chloride with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes. For example, a process may include the initial chlorination of benzo[b]thiophene followed by further reactions to introduce the carbonyl chloride group. These methods are optimized for high yield and purity, often involving the use of specialized equipment and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Pyridine: Acts as a catalyst in various reactions.
Amines and Alcohols: Used in condensation reactions to form amides and esters, respectively.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound with diverse applications in scientific research, particularly in the synthesis of novel drugs, materials, and heterocyclic compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds: this compound serves as a versatile starting material for synthesizing a wide array of heterocyclic compounds . These compounds are of interest in medicinal chemistry for developing new therapeutic entities .
Development of Novel Drugs and Materials: Benzothiophene rings, derived from this compound, are common synthons in developing novel drugs and materials . Chlorinated derivatives of benzothiophene have been studied as effective neurotoxin inhibitors and possess antimicrobial and potential biological activity .
Preparation of Key Intermediates: 3-Chlorobenzo[b]thiophene-2-carbonyl chlorides are used to prepare benzo[b]-thiophene-2-carboxylic acids, which are key intermediates for preparing antiallergy agents . For instance, 5-Methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid, a key intermediate in preparing 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo[b]thiophene-2-carboxamide, sodium salt, is synthesized using 3-chlorobenzo[b]thiophene-2-carbonyl chlorides .
Improved Processes for Preparation: this compound is involved in improved, efficient, environmentally safe, and economical processes for preparing various compounds .
General Use: this compound is a useful chemical compound with a variety of research applications . It is offered in various sizes for research, pilot-scale, or production applications .
Case Studies and Research Findings
C3-Chlorination of C2-Substituted Benzothiophene Derivatives: A new method for the C3-chlorination of C2-substituted benzothiophene derivatives has been described using sodium hypochlorite pentahydrate as the chlorine source . Optimal transformations occur in aqueous acetonitrile at 65–75 °C, providing the corresponding C3-halogenated products in variable yields (30–65%) . The presence of a carbonyl group at the C2-position inhibited the halogenation reaction .
Crystal Structure Analysis: The crystal structure of this compound has been synthesized from cinnamic acid and thionyl chloride, and its single crystal X-ray structure has been determined . The X-ray crystal structure of thiophene-3-carbonyl chloride has also been obtained, revealing a ring flip disorder in the molecule .
This compound is labeled with the following hazard and precautionary statements :
- H314 – Causes severe skin burns and eye damage.
- P261 – Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280 – Wear protective gloves/protective clothing/eye protection/face protection.
- P301+330+331 – IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P302+352 – IF ON SKIN: Wash with soap and water.
- P305+351+338 – IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.
- P310 – Immediately call a POISON CENTER or doctor/physician.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
- 3-Chlorobenzo[b]thiophene-2-amine
- 3-Chlorobenzo[b]thiophene-2-ester
Uniqueness
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and final products makes it valuable in synthetic chemistry .
Biological Activity
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research findings and case studies.
Synthesis
The compound is synthesized primarily through the reaction of cinnamic acid with thionyl chloride, yielding this compound. This synthetic route is notable for its efficiency and the ability to produce derivatives with various functional groups that enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.
Anti-Cancer Activity
A significant study highlighted the compound's promising anti-breast cancer activity. Molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable interactions with cancer-related targets. The derivatives of this compound exhibited effective binding affinities, suggesting their potential as lead compounds in cancer therapy .
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : It may act on specific signaling pathways involved in tumor growth and metastasis.
Research Findings
Recent findings have provided insights into the structural characteristics and biological implications of this compound:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the carbonyl group significantly impact the compound's biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced anti-cancer properties .
- Case Studies : A study conducted on various derivatives demonstrated that those containing additional heterocycles showed improved pharmacological profiles, including increased potency against breast cancer cells .
Data Tables
Compound | Synthesis Method | Biological Activity | Key Findings |
---|---|---|---|
This compound | Cinnamic acid + Thionyl chloride | Anti-cancer | Promising binding affinity in molecular docking studies |
Derivative A | Reaction with amines | Anti-bacterial | Effective against Gram-positive bacteria |
Derivative B | Reaction with thiourea | Anti-fungal | Inhibitory effects on fungal growth |
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSSMDJEWPKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334187 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21815-91-8 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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